![molecular formula C9H12N2O3S B12499059 N-[4-(methylsulfonyl)phenyl]glycinamide](/img/structure/B12499059.png)
N-[4-(methylsulfonyl)phenyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(methylsulfonyl)phenyl]glycinamide is an organic compound that belongs to the class of alpha amino acid amides This compound is characterized by the presence of a glycinamide moiety attached to a phenyl ring substituted with a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylsulfonyl)phenyl]glycinamide typically involves the reaction of 4-(methylsulfonyl)aniline with glycine derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the amine and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(methylsulfonyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-[4-(methylsulfonyl)phenyl]glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(methylsulfonyl)phenyl]glycinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(benzyloxy)phenyl]glycinamide
- N-[4-(acetylamino)phenyl]-N-[3-nitrophenyl]glycinamide
- N-[2-methoxyphenyl]-N-[3-(trifluoromethyl)phenyl]glycinamide
Uniqueness
N-[4-(methylsulfonyl)phenyl]glycinamide is unique due to the presence of the methylsulfonyl group, which imparts specific chemical properties such as increased polarity and potential for hydrogen bonding. This makes it distinct from other glycinamide derivatives and can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H12N2O3S |
|---|---|
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
2-amino-N-(4-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C9H12N2O3S/c1-15(13,14)8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) |
Clé InChI |
DFEKLGGGICHNCY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B12498976.png)
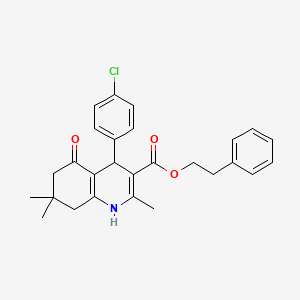
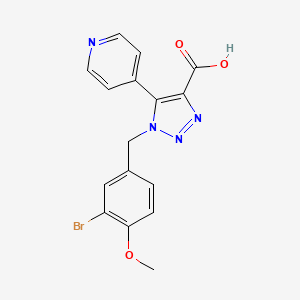
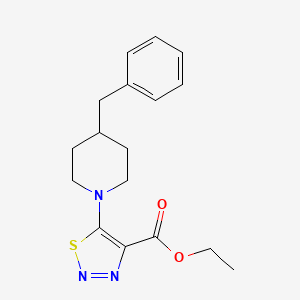
![2-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(thiophen-2-yl)ethanone](/img/structure/B12499011.png)
![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one](/img/structure/B12499013.png)
![N-[(8alpha,9R)-6'-Methoxycinchonan-9-yl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12499014.png)
![Ethyl {[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B12499023.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12499025.png)
![N-(3-methylphenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12499029.png)
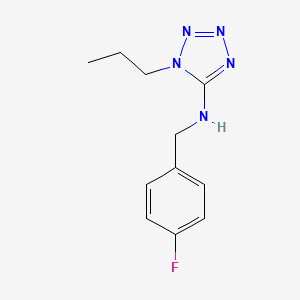
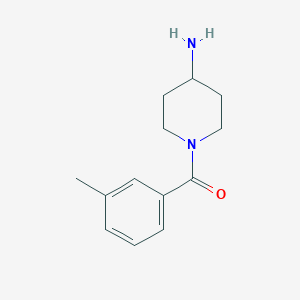
![1-{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12499050.png)
![[(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B12499056.png)
